molecular formula C10H12O2 B14405733 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one CAS No. 84735-84-2

1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one

Cat. No.: B14405733
CAS No.: 84735-84-2
M. Wt: 164.20 g/mol
InChI Key: PKUHCAHDPPVTCX-UHFFFAOYSA-N
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Description

1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is a complex organic compound with a unique structure It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azulene core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-3a,7-Methanoazulene: This compound shares the azulene core but lacks the epoxy group, resulting in different chemical properties and reactivity.

    Cedrene: Another azulene derivative, cedrene has a similar structure but different functional groups, leading to distinct applications and behavior.

Uniqueness

1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is unique due to its combination of the azulene core and the epoxy group. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

84735-84-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

11-oxatricyclo[5.3.1.01,5]undec-9-en-8-one

InChI

InChI=1S/C10H12O2/c11-8-3-5-10-4-1-2-7(10)6-9(8)12-10/h3,5,7,9H,1-2,4,6H2

InChI Key

PKUHCAHDPPVTCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3C(=O)C=CC2(C1)O3

Origin of Product

United States

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